4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF
Description
4,4,4-Trifluorobutylzinc iodide is a fluorinated organozinc reagent dissolved in tetrahydrofuran (THF) at a concentration of 0.25 M. Organozinc reagents are pivotal in modern organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) and alkylation processes. The trifluorobutyl group introduces steric and electronic effects due to the electron-withdrawing nature of fluorine atoms, enhancing the reagent’s reactivity in forming carbon-carbon bonds. THF, a polar aprotic solvent, stabilizes the organozinc species by coordinating to the zinc center, preventing aggregation and decomposition .
Properties
IUPAC Name |
iodozinc(1+);1,1,1-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.HI.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQJCPMUPSHQD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutylzinc iodide typically involves the reaction of 4,4,4-trifluorobutyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4,4,4-Trifluorobutyl iodide+Zinc→4,4,4-Trifluorobutylzinc iodide
Industrial Production Methods
In industrial settings, the production of 4,4,4-Trifluorobutylzinc iodide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutylzinc iodide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with 4,4,4-Trifluorobutylzinc iodide include palladium catalysts, carbonyl compounds, and halides. Typical reaction conditions involve an inert atmosphere, moderate temperatures, and the use of THF as a solvent.
Major Products Formed
The major products formed from reactions involving 4,4,4-Trifluorobutylzinc iodide include substituted alkanes, alcohols, and complex organic frameworks, depending on the specific reaction and reagents used.
Scientific Research Applications
4,4,4-Trifluorobutylzinc iodide is used in various scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom facilitates the transfer of the trifluorobutyl group to electrophilic centers, forming new carbon-carbon bonds. The trifluoromethyl groups enhance the reactivity of the compound, making it a powerful reagent in various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of Fluorinated Organozinc Reagents
Structural Insights :
Reactivity and Stability
- Concentration Effects: The 0.25 M concentration of 4,4,4-Trifluorobutylzinc iodide in THF is lower than typical commercial organozinc reagents (e.g., 0.5 M phenylzinc iodide). This may reflect solubility limitations or enhanced stability at lower concentrations to prevent THF-Zinc complex degradation .
- Reactivity in Cross-Coupling : Fluorinated alkylzincs like 4,4,4-Trifluorobutylzinc iodide are less nucleophilic than aryl counterparts (e.g., phenylzinc iodide), necessitating catalysts (e.g., Pd) with tailored ligands for efficient coupling .
- Thermal Stability: THF’s coordination stabilizes the reagent, but trifluorobutyl groups may reduce thermal stability compared to non-fluorinated analogs due to increased electrophilicity .
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